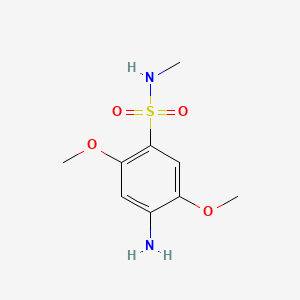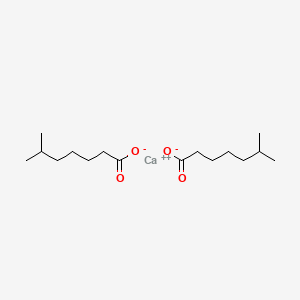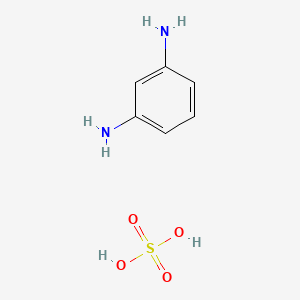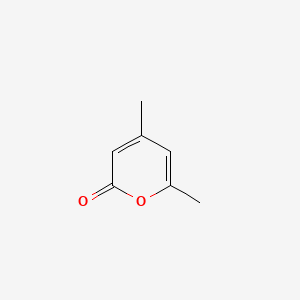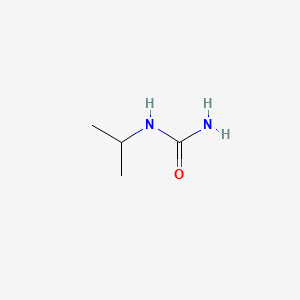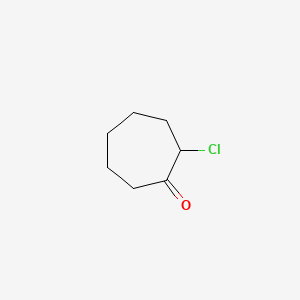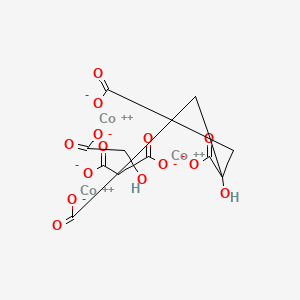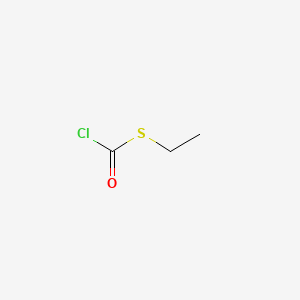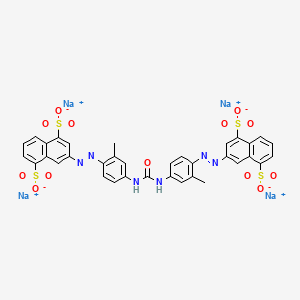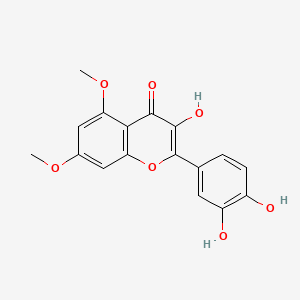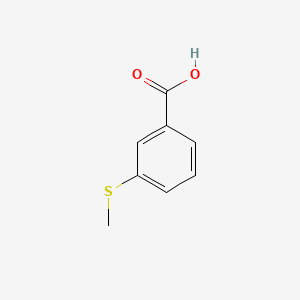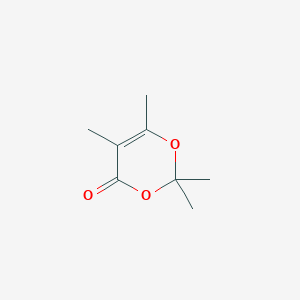
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Overview
Description
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a chemical compound used as a building block in organic synthesis . It serves as a direct precursor to β-dicarbonyl compounds .
Synthesis Analysis
The synthesis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one can be achieved from TERT-BUTYL 2-METHYL-3-OXOBUTANOATE and Acetone .Molecular Structure Analysis
The molecular formula of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is C8H12O3. Its molecular weight is 156.18 . The InChI code is 1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 .Chemical Reactions Analysis
Flash pyrolysis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one generates acetylketene . It is a diketene-acetone adduct . It was also used in the preparation of N-alkenyl acetoacetamides .Physical And Chemical Properties Analysis
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a liquid at 20°C . It has a boiling point of 72°C at 3 mmHg . The compound has a refractive index of 1.46 and a specific gravity of 1.07 . It should be stored at temperatures between 0-10°C .Scientific Research Applications
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 and is typically stored at refrigerated temperatures . The compound is available from various chemical suppliers, including Combi-Blocks, Inc .
While specific applications for this compound were not found in the search results, it’s worth noting that similar compounds have been used in various scientific fields. For instance, redox-responsive hydrogels based on polymer networks containing 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) stable nitroxide radicals and oligoethylene glycol methyl ether methacrylate (OEGMA) have been used for the electrochemically triggered release of aspirin or as catalysts for the oxidation of primary alcohols into aldehydes .
-
2,2,6-Trimethyl-1,3-dioxin-4-one is used in the synthesis of dihydropyrimininones as picomolar sodium iodide symporter inhibitors. It is also used in the synthesis of resorcinol amide Hsp90 Inhibitor AT13387 .
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one is a pharmaceutical intermediate that can be prepared from 3-oxobutanoic acid tert-butyl ester and acetone in a one-step reaction . It can be used to prepare the intermediate of Aprepitant (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine .
-
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands. It is also used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .
-
2,2,6-Trimethyl-1,3-dioxin-4-one is used in the synthesis of dihydropyrimininones as picomolar sodium iodide symporter inhibitors. It is also used in the synthesis of resorcinol amide Hsp90 Inhibitor AT13387 .
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one is a pharmaceutical intermediate that can be prepared from 3-oxobutanoic acid tert-butyl ester and acetone in a one-step reaction . It can be used to prepare the intermediate of Aprepitant (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine .
-
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands. It is also used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,5,6-tetramethyl-1,3-dioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPEQVPVAXLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(OC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336981 | |
| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
CAS RN |
87769-39-9 | |
| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



